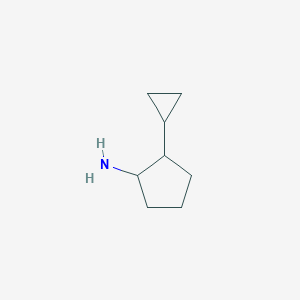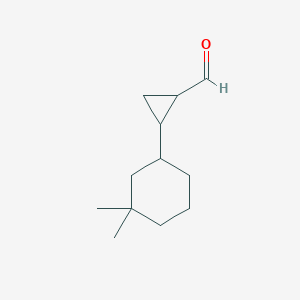
2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It is a cycloalkane derivative featuring a cyclopropane ring attached to a cyclohexane ring with two methyl groups at the 3-position and an aldehyde functional group at the 1-position of the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of 3,3-Dimethylcyclohexyl Grignard Reagent: This is achieved by reacting 3,3-dimethylcyclohexyl bromide with magnesium in anhydrous ether.
Cyclopropanation: The Grignard reagent is then reacted with ethyl diazoacetate to form the cyclopropane ring.
Hydrolysis and Oxidation: The resulting ester is hydrolyzed to form the corresponding carboxylic acid, which is then oxidized to the aldehyde using reagents such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反应分析
Types of Reactions
2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds to form secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Nucleophilic Addition: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether.
Major Products Formed
Oxidation: 2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid.
Reduction: 2-(3,3-Dimethylcyclohexyl)cyclopropane-1-methanol.
Nucleophilic Addition: Various secondary or tertiary alcohols depending on the nucleophile used.
科学研究应用
2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the cyclohexane ring and methyl groups, making it less sterically hindered.
2-(Cyclohexyl)cyclopropane-1-carbaldehyde: Similar structure but without the methyl groups on the cyclohexane ring.
3,3-Dimethylcyclohexanone: Contains a ketone group instead of an aldehyde and lacks the cyclopropane ring.
Uniqueness
2-(3,3-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and a cyclohexane ring with two methyl groups, which imparts distinct steric and electronic properties
属性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC 名称 |
2-(3,3-dimethylcyclohexyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-12(2)5-3-4-9(7-12)11-6-10(11)8-13/h8-11H,3-7H2,1-2H3 |
InChI 键 |
XLFWBVNWIBODHU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(C1)C2CC2C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


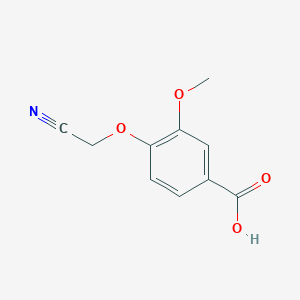



![11-Methyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13224378.png)
amine](/img/structure/B13224382.png)
![4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13224383.png)
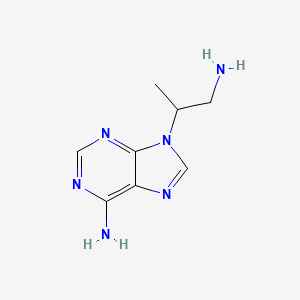
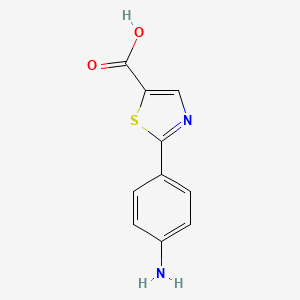
![2-[4-(1-Aminoethyl)phenyl]acetic acid](/img/structure/B13224404.png)

![N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine](/img/structure/B13224436.png)
![3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13224444.png)
